4-(N,N-dipropylsulfamoyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a sulfonamide group, which is known for its biological activity, particularly in the development of pharmaceuticals. It falls under the category of sulfonamide derivatives, which are widely recognized for their therapeutic applications, including antimicrobial and anti-inflammatory properties.
The compound is synthesized through multi-step organic reactions involving various intermediates and reagents. It is available for research purposes from chemical suppliers such as BenchChem and Sigma-Aldrich, which provide detailed specifications and purity information.
This compound can be classified as:
The synthesis of 4-(N,N-dipropylsulfamoyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves several key steps:
The molecular formula of 4-(N,N-dipropylsulfamoyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is , with a molecular weight of approximately 513.63 g/mol.
LUGFSHNORKULMF-UHFFFAOYSA-N
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
The structure features multiple functional groups, including:
The compound can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(N,N-dipropylsulfamoyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is primarily based on its ability to interact with biological molecules, particularly enzymes or receptors.
Research indicates that compounds similar to this one may inhibit cyclooxygenase enzymes (COX-1/COX-2), suggesting potential applications in treating inflammatory conditions.
The compound typically exhibits:
Key chemical properties include:
4-(N,N-dipropylsulfamoyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide has several notable applications in scientific research:
This compound represents a valuable asset in both academic research and industrial applications due to its unique structural features and biological relevance.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: